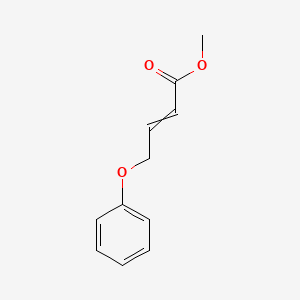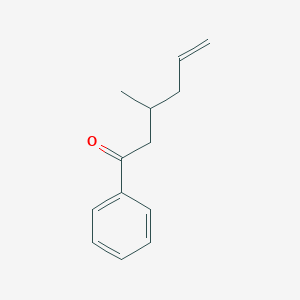
19-Sulfanylnonadecan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Sulfanylnonadecan-1-OL is an organic compound with the molecular formula C19H40OS. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) and a sulfanyl group (-SH) attached to a long carbon chain. This compound is part of the broader class of fatty alcohols, which are known for their various applications in industrial and scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 19-Sulfanylnonadecan-1-OL typically involves the introduction of a sulfanyl group to a nonadecanol precursor. One common method is the thiolation of nonadecanol using thiolating agents such as hydrogen sulfide (H2S) or thiourea under controlled conditions. The reaction is usually carried out in the presence of a catalyst like zinc chloride (ZnCl2) to facilitate the formation of the sulfanyl group .
Industrial Production Methods: On an industrial scale, the production of this compound can involve the use of supercritical carbon dioxide (SC-CO2) extraction techniques. This method allows for the efficient extraction and purification of the compound from natural sources or synthetic mixtures .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the sulfanyl group is converted to a sulfonic acid group (-SO3H) using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form nonadecanethiol by using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur where the hydroxyl group is replaced by other functional groups using reagents like phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), mild acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Phosphorus tribromide (PBr3), room temperature.
Major Products:
Oxidation: Nonadecanesulfonic acid.
Reduction: Nonadecanethiol.
Substitution: Nonadecyl bromide.
Applications De Recherche Scientifique
19-Sulfanylnonadecan-1-OL has a wide range of applications in various scientific fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of surfactants, lubricants, and emulsifiers due to its amphiphilic nature
Mécanisme D'action
The mechanism of action of 19-Sulfanylnonadecan-1-OL involves its interaction with cellular membranes and proteins. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. This interaction can affect various cellular pathways, including signal transduction and enzyme activity .
Comparaison Avec Des Composés Similaires
1-Nonadecanol: A saturated fatty alcohol with a similar carbon chain length but lacking the sulfanyl group.
Nonadecanethiol: Similar to 19-Sulfanylnonadecan-1-OL but without the hydroxyl group.
Nonadecyl bromide: A halogenated derivative of nonadecanol.
Uniqueness: this compound is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound in various applications .
Propriétés
Numéro CAS |
114896-31-0 |
|---|---|
Formule moléculaire |
C19H40OS |
Poids moléculaire |
316.6 g/mol |
Nom IUPAC |
19-sulfanylnonadecan-1-ol |
InChI |
InChI=1S/C19H40OS/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21/h20-21H,1-19H2 |
Clé InChI |
CPKYVBYBSYKJLX-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCCCO)CCCCCCCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


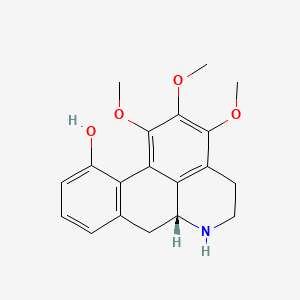
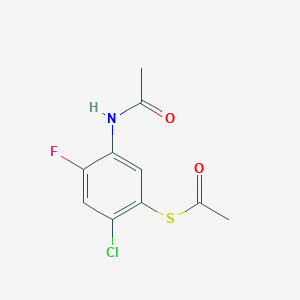
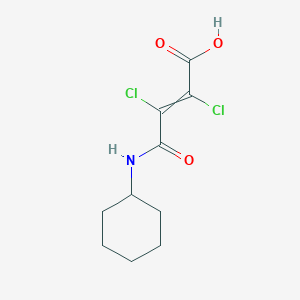
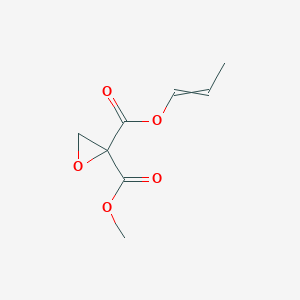
![4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide](/img/structure/B14310656.png)
![2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid](/img/structure/B14310661.png)
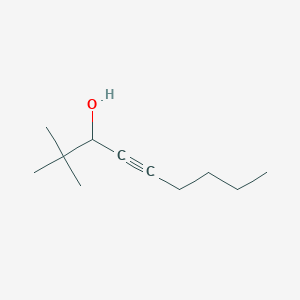


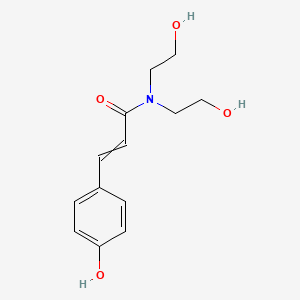
![7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene](/img/structure/B14310687.png)
